molecular formula C7H12OS B562250 3-Methyl-2-buten-1-yl Thiolacetate-d6 CAS No. 1189502-84-8

3-Methyl-2-buten-1-yl Thiolacetate-d6

Cat. No.: B562250
CAS No.: 1189502-84-8
M. Wt: 150.269
InChI Key: HYSBJYIGYSBFQN-WFGJKAKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-buten-1-yl Thiolacetate-d6 typically involves the reaction of 3-Methyl-2-buten-1-ol with thiolacetic acid in the presence of a deuterating agent . The reaction conditions often include a solvent such as dichloromethane or ethyl acetate and may require a catalyst to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-buten-1-yl Thiolacetate-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Methyl-2-buten-1-yl Thiolacetate-d6 involves its interaction with specific molecular targets, primarily through its thiolacetate group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The deuterium atoms in the compound provide stability and allow for detailed mechanistic studies using NMR spectroscopy .

Comparison with Similar Compounds

Biological Activity

3-Methyl-2-buten-1-yl Thiolacetate-d6 is a deuterated organosulfur compound with the molecular formula C7H12OSC_7H_{12}OS, specifically designed for use in various scientific research applications. The presence of deuterium enhances its utility in mechanistic studies and analytical chemistry, particularly in reaction tracking and isotopic labeling.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the reaction of 3-methyl-2-buten-1-ol with thiolacetate, often utilizing deuterated solvents to incorporate deuterium into the final product. This compound is classified as an alkyl thiol ester due to the presence of a thiol group (SH-SH) modified by an acetate moiety. The reaction mechanism usually involves a nucleophilic attack by the thiolate ion on the carbonyl carbon of the acetic acid derivative, leading to the formation of the desired thiol ester.

Biological Activity

The biological activity of this compound is primarily explored through its reactivity in organic synthesis and its role as an intermediate in various chemical reactions. The compound's isotopic labeling allows for enhanced tracking in biological systems, making it valuable for understanding metabolic pathways and chemical mechanisms.

The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, it serves as a source of thiolate ions that can react with various electrophiles, facilitating diverse chemical transformations. Experimental studies have demonstrated that deuterated compounds exhibit kinetic isotope effects, which provide insights into reaction mechanisms, particularly in determining transition states and intermediates during chemical transformations .

Research Findings

Case Studies:

  • Metabolic Pathways: Research has shown that compounds like this compound can be integrated into metabolic pathways, allowing scientists to trace their fate within biological systems. This capability is crucial for studying enzyme mechanisms and metabolic flux.
  • Chemical Reactivity: Studies indicate that the reactivity of this compound is influenced by steric and electronic factors associated with its molecular structure. For example, polar aprotic solvents can enhance nucleophilicity, facilitating substitution reactions.

Data Tables

PropertyValue
Molecular Weight144.24 g/mol
Chemical FormulaC7H12OS
Isotopic LabelingDeuterated (d6)
Common ApplicationsMechanistic studies
Reaction TypesNucleophilic substitutions

Properties

IUPAC Name

S-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSBJYIGYSBFQN-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=CCSC(=O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662095
Record name S-[3-(~2~H_3_)Methyl(4,4,4-~2~H_3_)but-2-en-1-yl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189502-84-8
Record name S-[3-(~2~H_3_)Methyl(4,4,4-~2~H_3_)but-2-en-1-yl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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